![molecular formula C20H17ClN6O3S B2861047 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536991-39-6](/img/structure/B2861047.png)
2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazolo[1,5-a]pyrimidine ring, a chlorophenyl group, a nitrophenyl group, and a carboxamide group . These groups suggest that the compound could have a variety of chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolopyrimidine ring, as well as the various functional groups, would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, while the carboxamide group could participate in acid-base reactions .Scientific Research Applications
Synthetic Pathways and Chemical Reactions
- The synthesis of [1,2,4]triazolo[1,5-c]pyrimidines, which are structurally related to the compound , has been achieved through reactions involving enamino nitriles converted into O-ethylformimides and subsequently cyclized with semicarbazide to give heterocondensed pyrimidines. These are further processed with dichlorotriphenylphosphorane to afford 1,2,4-triazolo[1,5-c]pyrimidines (Wamhoff, Kroth, & Strauch, 1993).
- Research on dihydropyrimidine compounds has demonstrated the structural characterization and synthesis of novel chiral dihydropyrimidines, indicating the importance of these structures in developing new chemical entities with potential biological activities (Elliott et al., 1998).
- Studies on heteroaromatization with 4-hydroxycoumarin have led to the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives, showcasing the versatility of these compounds in creating diverse chemical structures (El-Agrody et al., 2001).
Potential Applications and Biological Activity
- A study on the synthesis of thienoquinolines, which are related to the core structure of the compound of interest, explored the creation of novel heterocyclo-thieno[2,3-b]quinoline derivatives. This research contributes to understanding the chemical properties and potential applications of these compounds (Awad, Abdel-rahman, & Bakhite, 1991).
- Another study focused on the determination of biological and antioxidant activities of triazolopyrimidines, which may highlight the potential utility of these compounds in pharmaceutical applications or as part of materials with specific properties (Gilava, Patel, Ram, & Chauhan, 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3S/c1-11-16(18(22)28)17(12-6-8-14(9-7-12)27(29)30)26-19(23-11)24-20(25-26)31-10-13-4-2-3-5-15(13)21/h2-9,17H,10H2,1H3,(H2,22,28)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBGWNFQDYLWRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.